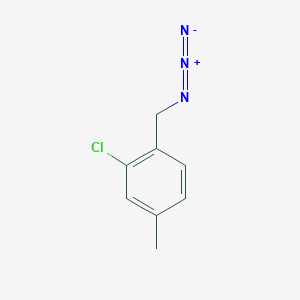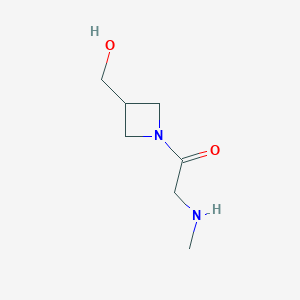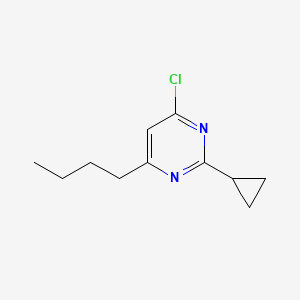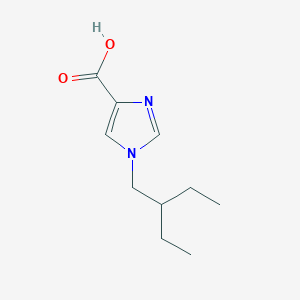
1-(Azidomethyl)-2-chloro-4-methylbenzene
Descripción general
Descripción
1-(Azidomethyl)-2-chloro-4-methylbenzene, also known as 4-Methyl-2-chloro-1-azidobenzene, is an organic compound that is used in a variety of scientific research applications. It is a member of the benzene family and is characterized by a single nitrogen atom attached to the benzene ring. This compound has a variety of uses in laboratory experiments and is often used as a starting material in a variety of synthetic reactions.
Aplicaciones Científicas De Investigación
Synthesis of Triazole Derivatives
1-(Azidomethyl)-2-chloro-4-methylbenzene is utilized in the synthesis of 1,2,3-triazole derivatives. These derivatives have shown potential inhibitory activity against the acidic corrosion of steels, indicating their usefulness in materials science and engineering to enhance the durability and lifespan of steel structures. The process involves click chemistry, highlighting the compound's role in creating new materials with desirable properties (Negrón-Silva et al., 2013).
Chemical Synthesis and Biological Activity
The compound is also a precursor in the synthesis of complex molecules with biological activity. For example, Schiff base ligands containing azo groups have been prepared using derivatives of this compound. These ligands and their copper(II) and cobalt(II) complexes were explored for their spectroscopic, thermal, magnetic properties, and biological activities, suggesting applications in medicinal chemistry and materials science (Ahmadi & Amani, 2012).
Energetic Materials Development
Furthermore, azidonation derivatives of 1,1’,4,4’-tetramethyl-2-tetrazene, synthesized from azido derivatives similar to this compound, have been explored as nitrogen-rich compounds for potential applications in propellants and explosives. These studies provide insights into the synthesis and characterization of energetic materials that could replace conventional hazardous chemicals with safer, more efficient alternatives (Gilloux et al., 2014).
Corrosion Inhibition
The synthesis of new eugenol derivatives bearing 1,2,3-triazole moiety from azides, including those derived from this compound, has been reported. These compounds have been evaluated as good acidic corrosion inhibitors for iron, indicating their potential in protecting metal surfaces from corrosion, which is crucial in various industrial applications (Taia et al., 2021).
Propiedades
IUPAC Name |
1-(azidomethyl)-2-chloro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-6-2-3-7(5-11-12-10)8(9)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRCPGXDFJIHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1474742.png)


![N1-{furo[3,2-c]pyridin-4-yl}ethane-1,2-diamine](/img/structure/B1474745.png)





![(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474759.png)



